molecular formula C13H15N3OS2 B4520679 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone

Cat. No.: B4520679
M. Wt: 293.4 g/mol
InChI Key: KSNFGOSXRUQOTF-UHFFFAOYSA-N
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Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone is a complex organic compound that features a thiazole ring, a pyrrole ring, and a thiomorpholine moiety

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The molecular formula is C10H10N2OSC_{10}H_{10}N_2OS, and it features a thiazole ring fused with a pyrrole structure, enhancing its reactivity and interaction with biological targets. The presence of the thiomorpholine moiety further contributes to its pharmacological properties.

Medicinal Chemistry

Thiazole derivatives have been extensively studied for their pharmacological properties. The compound has shown promise in:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For example, studies have demonstrated that compounds similar to (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone can inhibit the growth of various pathogenic bacteria and fungi .
  • Anticancer Properties : Thiazoles have been implicated in cancer research, where they act as potential chemotherapeutic agents. The unique structural features of this compound may allow it to interact with specific cancer cell pathways, promoting apoptosis or inhibiting proliferation .

Organic Synthesis

The synthetic versatility of this compound makes it a valuable intermediate in organic synthesis. It can be used to create more complex molecules through various reaction pathways:

  • Cycloaddition Reactions : This compound can participate in cycloaddition reactions to form new heterocyclic structures, expanding the library of potential pharmaceuticals .
  • Building Block for Drug Development : Its ability to undergo functionalization allows researchers to modify its structure systematically, leading to the development of novel compounds with enhanced biological activity .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those similar to this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of thiazole derivatives highlighted the compound's role as an intermediate. The study employed various synthetic routes leading to the successful formation of substituted thiazoles with promising bioactivity . Characterization techniques such as NMR and mass spectrometry confirmed the structural integrity and purity of synthesized products.

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntibacterialThiazole DerivativesSignificant inhibition against pathogens
AntifungalThiazole DerivativesEffective against fungal strains
AnticancerThiazole-based compoundsInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(thiomorpholino)methanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C12H14N4OSC_{12}H_{14}N_{4}OS, with a molecular weight of approximately 270.33 g/mol. The compound features a thiazole ring, a pyrrole moiety, and a thiomorpholine group, contributing to its diverse biological effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with thiazole and pyrrole structures have shown inhibitory effects on cancer cell lines, with IC50 values in the low micromolar range. Specific studies have reported IC50 values between 0.49 µM and 2.17 µM for related compounds against various tumor types .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Some derivatives have demonstrated selectivity for PTP1B over other phosphatases, enhancing their potential as therapeutic agents in cancer treatment .
  • Induction of Apoptosis : Compounds within this class have been shown to induce apoptosis in cancer cells by activating intrinsic pathways, which may involve mitochondrial dysfunction and caspase activation.

Anti-inflammatory Properties

In addition to antitumor effects, this compound has been associated with anti-inflammatory activities. Research indicates that similar thiazole derivatives can reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies highlight the efficacy of thiazole-based compounds:

  • Study on Antitumor Efficacy : A study demonstrated that a related thiazole derivative inhibited the growth of breast cancer cells with an IC50 value of 0.62 µM. The compound's mechanism involved the downregulation of key survival pathways .
  • Anti-inflammatory Effects : Another research highlighted the ability of thiazole compounds to diminish inflammation in murine models of arthritis, showcasing their potential as therapeutic agents against chronic inflammatory conditions .

Data Table: Biological Activity Overview

Activity TypeCompound DerivativeIC50 Value (µM)Mechanism of Action
AntitumorThiazole derivative A0.49PTP1B inhibition
AntitumorThiazole derivative B0.62Apoptosis induction
Anti-inflammatoryThiazole derivative C1.7Cytokine production inhibition

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-10-11(12(17)15-6-8-18-9-7-15)19-13(14-10)16-4-2-3-5-16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNFGOSXRUQOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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